Methyl (2Z)-(cyanoimino)(propoxy)acetate

Description

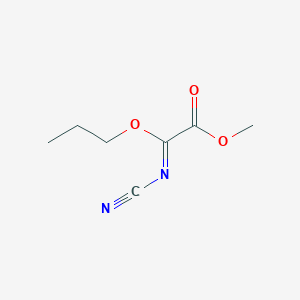

Methyl (2Z)-(cyanoimino)(propoxy)acetate is a synthetic organic compound characterized by its unique structural features:

- Ester group: A methyl ester moiety (CH₃O−) at the carboxylate position, influencing solubility and hydrolysis stability.

- Propoxy substituent: A three-carbon alkoxy chain (CH₂CH₂CH₂O−) attached to the acetate backbone, enhancing lipophilicity compared to shorter-chain analogs.

- (2Z)-Configuration: Stereochemical orientation at the double bond, affecting molecular geometry and interactions.

This compound is primarily used in research settings, particularly in studies exploring bioactive intermediates or agrochemical precursors .

Properties

CAS No. |

130149-31-4 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

methyl 2-cyanoimino-2-propoxyacetate |

InChI |

InChI=1S/C7H10N2O3/c1-3-4-12-6(9-5-8)7(10)11-2/h3-4H2,1-2H3 |

InChI Key |

JEGLZDRWQMXBGY-UHFFFAOYSA-N |

SMILES |

CCCOC(=NC#N)C(=O)OC |

Canonical SMILES |

CCCOC(=NC#N)C(=O)OC |

Synonyms |

Acetic acid, (cyanoimino)propoxy-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Cyano and Ester Groups

Ethyl (2Z)-2-Cyano-3-[(2-Methoxy-5-Methylphenyl)Amino]Prop-2-Enoate

- Molecular Formula : C₁₄H₁₅N₂O₃

- Key Features: Ethyl ester instead of methyl ester. Substituted phenylamino group instead of propoxy. Similar (2Z)-configuration and cyano group.

- Applications: Pharmaceutical intermediate due to its enamine and cyano groups, which enhance binding to biological targets .

2-Ethoxyethyl (2Z)-2-Cyano-2-[3-(3-Methoxypropylamino)Cyclohex-2-En-1-Ylidene]Acetate

Organophosphorus Compounds with Propoxy Substituents

Propyl S-2-Trimethylammonium Ethyl Methylphosphonothiolate Iodide

- Molecular Formula: C₉H₂₃INO₂PS

- Key Features: Phosphonothiolate core instead of acetate. Quaternary ammonium group enhances water solubility.

- Applications: Potential antidote for organophosphate poisoning due to its charged structure .

O-Propyl S-2-Dipropylaminoethyl Methylphosphonothiolate

Cyano-Containing Agrochemicals

Cyanazine (2-((4-Chloro-6-(Ethylamino)-1,3,5-Triazin-2-Yl)Amino)-2-Methylpropionitrile)

Research Findings and Functional Insights

- Lipophilicity Trends : The propoxy chain in the target compound increases LogP compared to ethoxy analogs, suggesting better membrane permeability .

- Reactivity: The cyanoimino group may act as a hydrogen-bond acceptor, similar to cyanazine’s nitrile moiety, but lacks the triazine ring’s electron-deficient character .

- Stability : Methyl esters (as in the target compound) hydrolyze slower than ethyl esters under physiological conditions, a critical factor in drug design .

- Toxicity Profile: Unlike organophosphorus compounds with phosphonothiolate groups, the target compound’s ester and cyanoimino groups likely reduce acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.